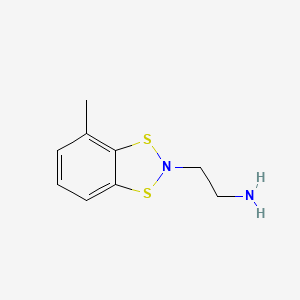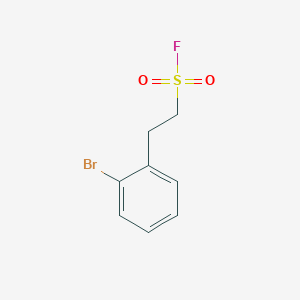
2-(2-Bromophenyl)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)ethane-1-sulfonyl fluoride is a fluorinated compound with the molecular formula C8H8BrFO2S and a molecular weight of 267.12 g/mol . This compound is known for its versatility and has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-bromophenylethylamine with sulfuryl fluoride (SO2F2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens are used in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include substituted sulfonyl fluorides, such as sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: Products include sulfonic acids or sulfides.
Electrophilic Aromatic Substitution: Products include nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(2-Bromophenyl)ethane-1-sulfonyl fluoride has found widespread applications in various fields:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)ethane-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The sulfonyl fluoride group is particularly reactive, allowing the compound to modify proteins and other biomolecules by forming stable sulfonamide or sulfonate linkages . This reactivity makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Bromoethene-1-sulfonyl fluoride: Another sulfonyl fluoride compound with similar reactivity but different structural features.
Sulfonyl Chlorides: Compounds like 2-(2-Bromophenyl)ethane-1-sulfonyl chloride, which can be converted to sulfonyl fluorides through fluoride-chloride exchange reactions.
Uniqueness
2-(2-Bromophenyl)ethane-1-sulfonyl fluoride is unique due to its combination of a bromine atom and a sulfonyl fluoride group, providing multiple reactive sites for chemical modifications. This dual functionality makes it a versatile reagent in synthetic chemistry and a valuable tool in biological studies .
Properties
Molecular Formula |
C8H8BrFO2S |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(2-bromophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H8BrFO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 |
InChI Key |
PHGDFZAJVVPBFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


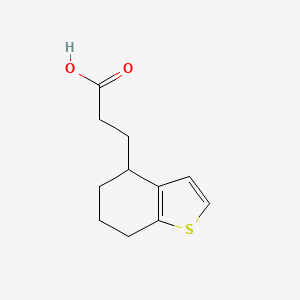
![3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13253678.png)
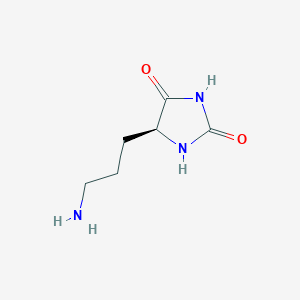
amine](/img/structure/B13253688.png)
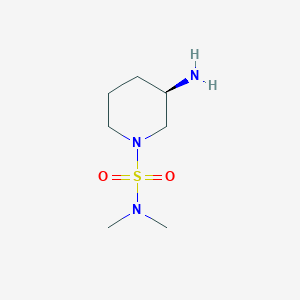

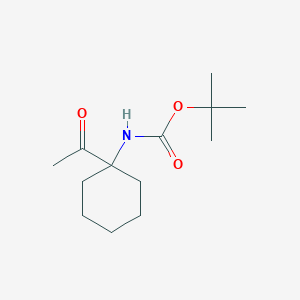
![2-[(Cyclopropylamino)methyl]-6-ethoxyphenol](/img/structure/B13253718.png)
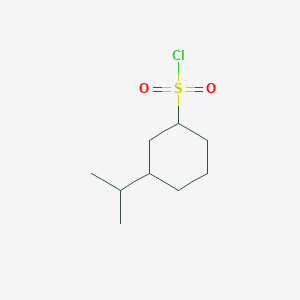
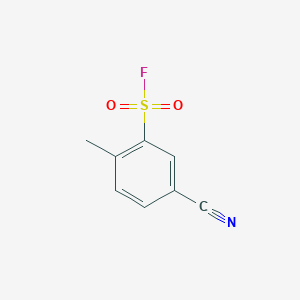
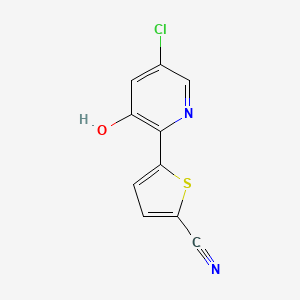
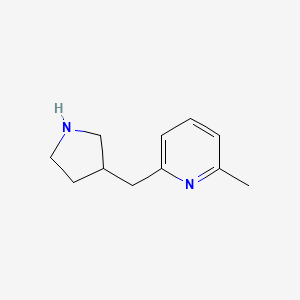
![Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate](/img/structure/B13253748.png)
